2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a unique combination of triazole, benzotriazole, and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Introduction of the Benzotriazole Group: The benzotriazole moiety is introduced via a nucleophilic substitution reaction.
Attachment of the Allyl Group: The allyl group is added through an alkylation reaction.
Formation of the Acetamide Group: The acetamide group is formed by reacting the intermediate with acetic anhydride.
Final Assembly: The final compound is assembled through a series of coupling reactions, typically involving thiol and amine groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can occur at the triazole or benzotriazole rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzotriazole and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Dihydro derivatives of the triazole or benzotriazole rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes involving triazole or benzotriazole-containing molecules.
Industry
Agriculture: The compound may have applications as a pesticide or herbicide due to its potential biological activity.
Electronics: It can be used in the synthesis of organic semiconductors or other electronic materials.
Mechanism of Action
The mechanism of action of 2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole and benzotriazole rings are known to interact with metal ions, which could play a role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both triazole and benzotriazole rings, along with the trifluoromethylphenyl group, makes it distinct from other similar compounds.
Properties
CAS No. |
540498-22-4 |
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Molecular Formula |
C21H18F3N7OS |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
2-[[5-(benzotriazol-1-ylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H18F3N7OS/c1-2-11-30-18(12-31-17-10-6-5-9-16(17)26-29-31)27-28-20(30)33-13-19(32)25-15-8-4-3-7-14(15)21(22,23)24/h2-10H,1,11-13H2,(H,25,32) |
InChI Key |
VZYKOKHNHPYLNI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(F)(F)F)CN3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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